molecular formula C15H12N4O2 B7756580 2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile

2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B7756580
M. Wt: 280.28 g/mol
InChI Key: PUICNMNVAMJDRY-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of amino, methoxy, and dicarbonitrile functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile typically involves a multi-step process starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile . The reaction is usually carried out under reflux conditions in ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile has been explored for its potential in various scientific fields:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. In cancer research, it has been shown to inhibit key enzymes involved in cell proliferation, such as c-Met and Pim-1 kinases . The inhibition of these enzymes disrupts signaling pathways that are crucial for tumor growth and survival, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

  • 2-Amino-4-(4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile
  • 2-Amino-4-(4-cyanophenyl)-6-methoxypyridine-3,5-dicarbonitrile

Comparison: Compared to its analogs, 2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile exhibits unique electronic properties due to the presence of both methoxy and dicarbonitrile groups. This makes it particularly suitable for applications in organic electronics and as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-20-10-5-3-9(4-6-10)13-11(7-16)14(18)19-15(21-2)12(13)8-17/h3-6H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUICNMNVAMJDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile
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2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile

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